2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Overview
Description
2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is a nitrogen-containing heterocyclic compound . It is a colorless solid that is soluble in polar organic solvents . This compound is a part of the quinoxaline family, which has been used in various pharmaceutical and industrial applications .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported in 1965 . Additionally, a series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC 50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined .Molecular Structure Analysis
The molecular formula of this compound is C10H6N4O2 . It has an average mass of 214.180 Da and a monoisotopic mass of 214.049072 Da .Chemical Reactions Analysis
Quinoxaline derivatives have been reported to have various chemical reactions. For instance, they can cause DNA damage . They have also been reported to have antibacterial activity .Physical and Chemical Properties Analysis
This compound is a colorless solid that is soluble in polar organic solvents . It has an average mass of 214.180 Da and a monoisotopic mass of 214.049072 Da .Mechanism of Action
Quinoxaline derivatives act as antagonists of the AMPA, kainate, and/or NMDA receptors of the ionotropic glutamate receptor family . They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
Quinoxaline derivatives have shown potential in various areas of pharmacology, including as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents . Further studies are needed on the molecular mechanisms of these compounds with neuroprotective activity . This could pave the way for the further development of drug discovery in the wide spectrum of its biological importance .
Properties
IUPAC Name |
2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(10(16)14-13-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMHVJBERKLXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)C(=O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305934 | |
Record name | 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34572-71-9 | |
Record name | NSC172773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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